molecular formula C16H20BrNO4 B1142291 (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 959582-16-2

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1142291
CAS No.: 959582-16-2
M. Wt: 370.24 g/mol
InChI Key: WLZJBSBJNUMFEY-UHFFFAOYSA-N
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Description

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Influenza Inhibitors

One significant application of related pyrrolidine cores involves the design and synthesis of potent inhibitors for influenza neuraminidase. For instance, research has discovered compounds such as A-192558, which demonstrated substantial inhibitory activity against influenza neuraminidase, essential for viral replication. This research utilized core structures similar to the specified compound for high-throughput synthesis, guided by the structural information of the neuraminidase active site, to expedite the identification of effective inhibitors (Wang et al., 2001).

Structural Analysis in Medicinal Chemistry

The compound and its derivatives have been used to explore structural configurations and their implications in medicinal chemistry. For example, the study of "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" highlights the importance of dihedral angles and conformation for the stability and reactivity of such molecules. This research contributes to understanding how structural variations affect the biological activity and synthesis of pharmaceuticals (Yuan et al., 2010).

Asymmetric Synthesis of Bioactive Compounds

Asymmetric synthesis is another critical area where derivatives of the specified compound find applications. Studies have detailed the enantioselective synthesis of compounds like trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing the utility of related pyrrolidine structures in creating chiral centers essential for the activity of many bioactive molecules (Xue et al., 2002).

Chemical Crystallography

In chemical crystallography, the detailed structural analysis of related compounds has provided insights into intermolecular interactions and molecular conformations. Such studies are fundamental in the design of new materials and the understanding of molecular behaviors, exemplified by research on "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" (Naveen et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves the protection of the amine group, bromination of the phenyl group, and subsequent coupling with a protected pyrrolidine derivative.", "Starting Materials": [ "L-proline", "tert-butyl bromoacetate", "3-bromophenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) acetate", "sodium borohydride", "acetic acid", "diethyl ether", "methanol", "triethylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Protection of L-proline amine group with tert-butoxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane", "Bromination of 3-bromophenylboronic acid with copper(II) acetate and sodium bromide in acetic acid and water", "Coupling of protected L-proline with brominated 3-bromophenylboronic acid using palladium acetate and potassium carbonate in dimethylformamide", "Reduction of the resulting intermediate with sodium borohydride in methanol and water", "Deprotection of the Boc group with hydrochloric acid in diethyl ether and water", "Neutralization of the reaction mixture with sodium hydroxide", "Extraction of the product with ethyl acetate", "Purification of the product by recrystallization from methanol" ] }

CAS No.

959582-16-2

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)

InChI Key

WLZJBSBJNUMFEY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br

Synonyms

4-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinecarboxylic Acid; 

Origin of Product

United States

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